molecular formula C17H25ClN2O4S B2741002 N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1798511-81-5

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2741002
CAS RN: 1798511-81-5
M. Wt: 388.91
InChI Key: GDCUBBHTLBQFCF-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H25ClN2O4S and its molecular weight is 388.91. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Binding Studies

One of the primary areas of research for this compound involves studying its molecular interactions, particularly with receptors. For example, a study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a related compound) with the CB1 cannabinoid receptor reveals insights into its binding mechanism and antagonist activity. This study employed conformational analysis and comparative molecular field analysis (CoMFA) to understand the compound's interaction with the receptor, suggesting that specific substituents contribute to its activity (Shim et al., 2002).

Synthesis and Chemical Properties

Research on the synthesis and characterization of derivatives related to N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been significant. Studies have reported the synthesis of various derivatives and their pharmacological profiles. For instance, the design and synthesis of benzamide derivatives as potent serotonin 4 (5-HT4) receptor agonists highlight the compound's utility in synthesizing biologically active molecules (Sonda et al., 2003).

Potential Therapeutic Applications

While excluding direct information on drug use and side effects, it's noteworthy that derivatives of this compound have been explored for their potential therapeutic applications. For example, new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated as drug candidates for Alzheimer’s disease, demonstrating the compound's relevance in medicinal chemistry and drug design (Rehman et al., 2018).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4S/c1-17(24-2,14-5-4-6-15(18)11-14)12-19-16(21)13-7-9-20(10-8-13)25(3,22)23/h4-6,11,13H,7-10,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCUBBHTLBQFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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